molecular formula C4H6BrN3O2 B12323826 1-Amino-5-bromo-1,3-diazinane-2,4-dione

1-Amino-5-bromo-1,3-diazinane-2,4-dione

Cat. No.: B12323826
M. Wt: 208.01 g/mol
InChI Key: IQFGTCQXXVKZFJ-UHFFFAOYSA-N
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Description

1-Amino-5-bromo-1,3-diazinane-2,4-dione is a heterocyclic compound featuring a six-membered ring with two nitrogen atoms and one bromine atom. This compound is part of the diazinane family, which is known for its diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-5-bromo-1,3-diazinane-2,4-dione can be synthesized through several methods. One common approach involves the bromination of 1-amino-1,3-diazinane-2,4-dione using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-5-bromo-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Amino-5-bromo-1,3-diazinane-2,4-dione has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: It is utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-amino-5-bromo-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

    1,3-Diazinane-2,4-dione: Lacks the bromine atom, resulting in different reactivity and applications.

    1-Amino-1,3-diazinane-2,4-dione: Similar structure but without the bromine atom, leading to different chemical properties.

    5-Bromo-1,3-diazinane-2,4-dione:

Uniqueness: 1-Amino-5-bromo-1,3-diazinane-2,4-dione is unique due to the presence of both an amino group and a bromine atom, which confer distinct chemical reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C4H6BrN3O2

Molecular Weight

208.01 g/mol

IUPAC Name

1-amino-5-bromo-1,3-diazinane-2,4-dione

InChI

InChI=1S/C4H6BrN3O2/c5-2-1-8(6)4(10)7-3(2)9/h2H,1,6H2,(H,7,9,10)

InChI Key

IQFGTCQXXVKZFJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC(=O)N1N)Br

Origin of Product

United States

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